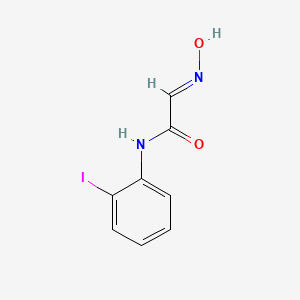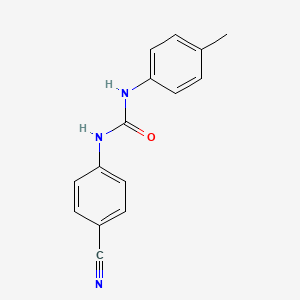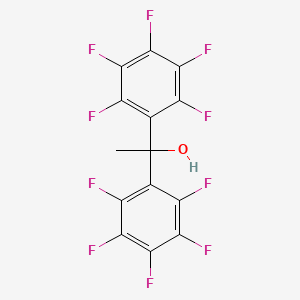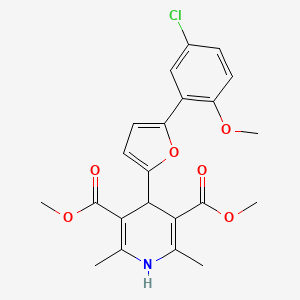
1,2-Dichloro-1,2-dimesitylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,2-dimesitylethane is an organic compound with the molecular formula C20H24Cl2 It is characterized by the presence of two chlorine atoms and two mesityl groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,2-Dichloro-1,2-dimesitylethane typically involves the chlorination of 1,2-dimesitylethane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2-Dichloro-1,2-dimesitylethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dimesitylethane or other reduced derivatives.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
1,2-Dichloro-1,2-dimesitylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-dimesitylethane involves its interaction with molecular targets through its chlorine atoms and mesityl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways and molecular targets are subjects of ongoing research to fully elucidate the compound’s effects .
Comparison with Similar Compounds
1,2-Dichloro-1,2-dimesitylethane can be compared with other similar compounds such as:
1,2-Dichloroethane: A simpler compound with only two chlorine atoms attached to an ethane backbone.
1,2-Dichloro-1,1,2-trifluoroethane: A compound with both chlorine and fluorine atoms, used as a refrigerant.
Properties
CAS No. |
31039-87-9 |
|---|---|
Molecular Formula |
C20H24Cl2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[1,2-dichloro-2-(2,4,6-trimethylphenyl)ethyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,1-6H3 |
InChI Key |
ILTZLIFBJJODCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)


![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)




![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)


![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)

